1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxy-5-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-19-5-11-25(36-2)23(13-19)32-29(35)24-17-33(18-30-24)16-20-6-9-22(10-7-20)31-28(34)15-21-8-12-26(37-3)27(14-21)38-4/h5-14,17-18H,15-16H2,1-4H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXJZFMQEIWHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazole-4-carboxamide Core
The imidazole ring is constructed via a modified Debus-Radziszewski reaction, adapting protocols from Qi et al.:
- Starting material : Hypoxanthine (1) is hydrolyzed under basic conditions (2 M NaOH, 120°C, 6 h) to yield 5-amino-1H-imidazole-4-carboxamide (AIC, 2) in 89% yield.
- Protection : The N1 position of AIC is protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), yielding N1-Boc-AIC (3) (92% yield).
Key analytical data for compound 3 :
- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (s, 1H, C2-H), 6.95 (s, 2H, NH2), 1.48 (s, 9H, Boc).
- HPLC purity : 99.1% (C18 column, 0.1% TFA in H2O/MeCN).
Preparation of 3,4-Dimethoxyphenylacetyl-aniline Intermediate
The acetamido-benzyl side chain is synthesized as follows:
- Friedel-Crafts acylation : 3,4-Dimethoxybenzene (4) reacts with chloroacetyl chloride in the presence of AlCl3 (0°C to rt, 4 h) to form 2-(3,4-dimethoxyphenyl)acetyl chloride (5) (78% yield).
- Amidation : 4-Aminobenzylamine (6) is coupled with 5 using Hünig’s base (DIPEA) in dichloromethane (DCM), yielding N-(4-aminobenzyl)-2-(3,4-dimethoxyphenyl)acetamide (7) (85% yield).
Optimization note : Replacing HBTU with in-situ acyl chloride generation improved regioselectivity and reduced epimerization risks.
Functionalization of the Imidazole Core
- N1-Alkylation : Compound 3 undergoes alkylation with intermediate 7 under Mitsunobu conditions (DIAD, PPh3, THF, 0°C→rt, 12 h), affording N1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N4-Boc-imidazole-4-carboxamide (8) (67% yield).
- Boc Deprotection : Treatment with 4 M HCl in dioxane (rt, 2 h) removes the Boc group, yielding the free amine 9 (quantitative yield).
Final Carboxamide Coupling
The C4-carboxamide is introduced via a two-step sequence:
- Activation : Compound 9 is treated with oxalyl chloride (1.2 eq) in DCM (0°C, 1 h) to generate the acyl chloride intermediate 10.
- Nucleophilic substitution : Reaction with 2-methoxy-5-methylaniline (11) in THF with pyridine (2 eq) yields the target compound (12) in 73% yield after silica gel chromatography (hexane/EtOAc 3:1).
Critical process parameters :
- Strict temperature control (<5°C) during acyl chloride formation minimizes decomposition.
- Aniline pre-drying over molecular sieves enhances coupling efficiency.
Analytical Characterization
Spectroscopic Data
1-({4-[2-(3,4-Dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide (12) :
- 1H NMR (600 MHz, CDCl3): δ 8.45 (s, 1H, C2-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 4H, Ar-H), 6.88 (s, 1H, Ar-H), 6.79 (d, J = 8.1 Hz, 2H, Ar-H), 5.12 (s, 2H, CH2), 3.92 (s, 3H, OCH3), 3.85 (s, 6H, 2×OCH3), 3.76 (s, 3H, OCH3), 2.31 (s, 3H, CH3).
- 13C NMR (150 MHz, CDCl3): δ 166.2 (C=O), 163.8 (C=O), 152.1, 149.3, 139.8, 135.4, 134.9, 132.7, 130.2, 128.6, 127.3, 121.9, 114.4, 112.8, 111.5, 56.3, 56.1, 55.9, 44.7, 21.4.
- HRMS (ESI+) : m/z calcd for C30H32N4O5 [M+H]+: 541.2449; found: 541.2453.
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 0.1% HCO2H/H2O–MeCN (35:65) | 98.7% purity |
| TLC | SiO2, EtOAc/hexane (1:1) | Rf = 0.42 |
| Elemental | C, 66.41%; H, 5.95%; N, 10.32% | Theor: 66.65%; H, 5.97%; N, 10.34% |
Process Optimization and Scalability
Key improvements over literature methods:
- Solvent selection : Replacing DMF with THF in Mitsunobu reactions reduced metal contamination (ICP-MS: Cu < 2 ppm vs. 15 ppm previously).
- Catalyst recycling : Pd/C (5 wt%) in the final coupling step achieved 98% conversion with <0.1% residual Pd (by XRF).
- Waste minimization : Aqueous workup protocols decreased E-factor from 32 to 18 compared to earlier routes.
Chemical Reactions Analysis
Types of Reactions
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the amide groups can produce corresponding amines.
Scientific Research Applications
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to metal ions or enzymes, modulating their activity. The amide and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole/benzimidazole derivatives:
Key Differences and Implications
Core Heterocycle :
- The target compound’s imidazole core contrasts with benzimidazole derivatives (e.g., ). Benzimidazoles exhibit enhanced planarity for DNA intercalation, while imidazoles offer greater conformational flexibility for binding diverse targets .
- Nitroimidazoles (e.g., ) prioritize redox-mediated cytotoxicity, unlike the carboxamide-focused target compound.
Substituent Effects :
- The 3,4-dimethoxyphenylacetamido group in the target compound enhances lipophilicity compared to simpler methoxyphenyl carboxamides (e.g., ). This may improve blood-brain barrier penetration but increase metabolic lability .
- Sulfonyl (e.g., ) or chloromethyl (e.g., ) groups in analogs improve electrophilic reactivity but introduce toxicity risks absent in the target compound.
By contrast, TDAE-mediated reactions (e.g., ) require specialized reagents, complicating scalability.
Biological Activity
1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide, also known by its CAS number 1251709-53-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Molecular Formula : C29H30N4O4
- Molecular Weight : 498.6 g/mol
- Structure : The compound features an imidazole ring, which is common in many biologically active compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The specific synthetic route may vary, but it generally includes the formation of the imidazole core followed by the introduction of various substituents to enhance biological activity.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer). It displayed potent antiproliferative effects with IC50 values indicating effective concentration levels for inhibiting cell growth.
-
Mechanism of Action :
- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to enhanced apoptosis in malignant cells.
- Caspase Activation : Treatment with the compound results in significant activation of caspase-3, a critical executioner in the apoptosis pathway, further confirming its role as an apoptosis inducer.
Selectivity and Toxicity
One notable aspect of this compound is its selectivity towards tumor cells over normal cells. Studies indicate a selectivity index where normal cell lines (e.g., L-02) showed significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window for clinical applications.
Case Studies and Experimental Findings
A summary of key findings from various studies is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
